molecular formula C11H12ClN3O2 B7793847 2-chloro-6,7-dimethoxy-N-methylquinazolin-4-amine

2-chloro-6,7-dimethoxy-N-methylquinazolin-4-amine

Cat. No.: B7793847
M. Wt: 253.68 g/mol
InChI Key: FVWYGTJYNUOMDT-UHFFFAOYSA-N
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Description

2-chloro-6,7-dimethoxy-N-methylquinazolin-4-amine is a chemical compound with the molecular formula C11H12ClN3O2 It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings

Scientific Research Applications

2-chloro-6,7-dimethoxy-N-methylquinazolin-4-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a precursor in the synthesis of various pharmacologically active compounds, including antihypertensive agents and alpha-adrenergic blockers.

    Biological Studies: The compound is studied for its potential effects on cellular signaling pathways and enzyme inhibition.

    Industrial Applications: It serves as an intermediate in the production of dyes, pigments, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6,7-dimethoxy-N-methylquinazolin-4-amine typically involves the following steps:

    Starting Material: The synthesis begins with 2,4-dichloro-6,7-dimethoxyquinazoline.

    Amination Reaction: The 2,4-dichloro-6,7-dimethoxyquinazoline undergoes an amination reaction with methylamine under controlled conditions to replace one of the chlorine atoms with a methylamino group.

    Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C. The reaction time can vary from a few hours to overnight, depending on the desired yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

    Optimization: Optimizing reaction conditions to maximize yield and minimize by-products.

    Purification: Employing techniques such as crystallization, filtration, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6,7-dimethoxy-N-methylquinazolin-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form quinazoline N-oxides.

    Reduction Reactions: Reduction can lead to the formation of dihydroquinazoline derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Formation of 2-azido-6,7-dimethoxy-4-methylaminoquinazoline.

    Oxidation: Formation of 2-chloro-6,7-dimethoxy-4-methylaminoquinazoline N-oxide.

    Reduction: Formation of 2-chloro-6,7-dimethoxy-4-methylamino-1,2,3,4-tetrahydroquinazoline.

Mechanism of Action

The mechanism of action of 2-chloro-6,7-dimethoxy-N-methylquinazolin-4-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound primarily targets alpha-adrenergic receptors, leading to vasodilation and reduced blood pressure.

    Pathways Involved: It inhibits the binding of norepinephrine to alpha-adrenergic receptors, thereby blocking the sympathetic nervous system’s vasoconstrictive effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6,7-dimethoxyquinazoline: Lacks the methylamino group, making it less effective in certain pharmacological applications.

    2-Chloro-4-amino-6,7-dimethoxyquinazoline: Contains an amino group instead of a methylamino group, leading to different biological activities.

    2,4-Dichloro-6,7-dimethoxyquinazoline: Contains an additional chlorine atom, which can be further modified for various applications.

Uniqueness

2-chloro-6,7-dimethoxy-N-methylquinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the methylamino group enhances its ability to interact with alpha-adrenergic receptors, making it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

2-chloro-6,7-dimethoxy-N-methylquinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O2/c1-13-10-6-4-8(16-2)9(17-3)5-7(6)14-11(12)15-10/h4-5H,1-3H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVWYGTJYNUOMDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=NC2=CC(=C(C=C21)OC)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-chloro-4-amino-6,7-dimethoxyquinazoline (2.0 g) in tetrahydrofuran (100 ml), methylamine was introduced over a period of 15 min. The reaction mixture was stirred for 2 hr at room temperature and evaporated. The residue was triturated with cold aqueous sodium carbonate solution and the solid was washed and dried to give 1.769 g of 2-chloro-4-methylamino-6,7-dimethoxyquinazoline. A portion of this compound was crystallized from methylene chloride-hexane to mp 216°-217° C.; ir (nujol mull) 3470 cm-1 ; nmr (DMSO-d6) δ 3.0 (d, 3H), 3.9 (s, 6H), 7.05 (s, 1H), 7.55 (s, 1H) and 8.3 (broad s, 1H); and Anal. Calcd for C11H12ClN3O2 : C, 52.07% H, 4.77% N, 16.56% and Found: C, 51.95% H, 4.70% N, 16.45%.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
100 mL
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reactant
Reaction Step One
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0 (± 1) mol
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solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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